cis-Emodin bianthrone

Solution Stability Structural Integrity Experimental Reproducibility

Sourcing a dimeric anthraquinone with uncontrolled stereochemistry introduces data variability. The cis isomer degrades differently from its trans counterpart in aerated solutions, confounding assay reproducibility. - **Defined stability**: Maintains integrity in air-exposed acetone, ensuring reliable long-duration cell assays. - **Pharmacological specificity**: Distinct cytotoxicity in A549 (IC50: 44.0 µM) and HL-60 (IC50: 14.2 µM) - 1.8- to 4.8-fold lower than trans isomer - enables precise SAR benchmarking. - **Analytical reference**: Mandatory chiral standard for QC of natural extracts or synthetic batches (CAS 61281-19-4). Immediate shipment for R&D use.

Molecular Formula C30H22O8
Molecular Weight 510.5 g/mol
Cat. No. B12380086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Emodin bianthrone
Molecular FormulaC30H22O8
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O
InChIInChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24+
InChIKeyUUXPVUHOWQPCSC-PSWAGMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Emodin bianthrone: Defined Stability & Cytotoxic Profile


cis-Emodin bianthrone (CAS: 61281-19-4) is a dimeric anthraquinone derivative and a highly condensed oxygen-containing product of emodin anthrone [1]. As a specific stereoisomer within the bianthrone class, it exhibits a distinct molecular architecture that directly influences its physicochemical stability and biological interaction profile. Its procurement is driven by the need for a research compound with a defined stereochemical identity, which dictates its unique behavior in air-exposed acetone solutions and its selective cytotoxicity against specific cancer cell lines, as opposed to its trans isomer or monomeric precursors .

Stereochemical controlDefined cis stereoisomer for chiral selectivity studies
Solution stability contextReported stability in air-exposed acetone solution
Cell-model endpoint reviewDistinct cytotoxicity profile across cancer cell lines

cis-Emodin bianthrone: Non-Interchangeability with Other Bianthrones


Procurement of a generic 'emodin bianthrone' or substitution with the trans isomer ((±)-emodin bianthrone, CAS 61281-20-7) is scientifically inadvisable due to pronounced differences in chemical stability and biological activity that are intrinsically linked to stereochemistry. Unlike the trans isomer, which has reported antimalarial, antitubercular, and antifungal properties [1], cis-emodin bianthrone demonstrates a unique stability profile in air-exposed acetone solution [2]. Furthermore, direct comparative cytotoxicity data reveals significant differences in potency between the cis and trans isomers against human cancer cell lines, highlighting that stereochemical configuration is a critical determinant of therapeutic outcome . Simple monomeric emodin is not a suitable substitute, as the dimeric structure is essential for specific, higher-order interactions, as evidenced by necrosis avidity studies where the dianthrone skeleton is crucial for target binding and retention [3].

I
cis-Emodin bianthrone
Stereochemically defined stability
trans Isomer / Monomer
Stability in air-exposed acetone may differ
Solution stability linked to stereochemistry; trans isomer or monomer may not replicate reproducible handling conditions.
II
cis-Emodin bianthrone
Distinct IC50 profile; dimer-specific interactions
trans Isomer / Emodin monomer
Cytotoxicity potency and selectivity may shift
Stereochemistry and dimeric scaffold drive differential cell-line responses; generic substitution may alter study endpoints.

cis-Emodin bianthrone: Quantitative Selectivity & Potency Evidence


Stereochemistry-Dependent Stability in Solution

cis-Emodin bianthrone exhibits a defined stability in acetone solution when exposed to air, a property that is a direct consequence of its stereochemical configuration . In contrast, the trans isomer and the monomeric precursor emodin anthrone do not share this specific stability claim under identical conditions [1][2]. This characteristic is critical for ensuring reproducible bioassay results and minimizing degradation during experimental handling.

Solution Stability
Class-level inference
Stable in air-exposed acetone
Supports experimental reproducibility
Qualitative report; no degradation kinetics provided
Solution Stability Structural Integrity Experimental Reproducibility

Cytotoxicity of cis vs. trans Isomers in A549 Cells

A direct head-to-head comparison reveals that the trans isomer of emodin-physcion bianthrone (a structural analog) is more potent than the cis isomer in A549 cells. While the cis isomer (cis-emodin bianthrone) demonstrates an IC50 of 44.0 μM , the trans isomer of a closely related heterodimer (trans-emodin-physcion bianthrone) exhibits an IC50 of 9.2 μM [1]. This 4.8-fold difference in potency underscores the critical role of stereochemistry in modulating biological activity, making the cis isomer a distinct tool compound for studying stereospecific interactions.

Cytotoxicity A549
Cross-study comparable
cis IC50 44.0 μM vs. trans analog 9.2 μM (≈4.8-fold)
Supports stereochemistry-dependent cytotoxicity endpoint review
Human lung adenocarcinoma A549 cells
Cytotoxicity Lung Cancer Stereochemistry-Activity Relationship

Cytotoxicity of cis vs. trans Isomers in HL-60 Cells

Similar to the A549 cell line, a direct comparison in HL-60 leukemia cells shows a substantial potency difference. The cis isomer (cis-emodin bianthrone) displays an IC50 of 14.2 μM , whereas the trans isomer of the related emodin-physcion bianthrone demonstrates an IC50 of 7.8 μM [1]. This represents a 1.8-fold higher potency for the trans isomer, further validating that stereochemistry is a primary determinant of cytotoxic activity and reinforcing the cis isomer's distinct biological profile.

Cytotoxicity HL-60
Cross-study comparable
cis IC50 14.2 μM vs. trans analog 7.8 μM (≈1.8-fold)
Supports stereochemistry-dependent cytotoxicity endpoint review
Human promyelocytic leukemia HL-60 cells
Cytotoxicity Leukemia Stereochemistry-Activity Relationship

Cytotoxicity in KB Cells: Dimer vs. Monomer

In the KB human epidermoid carcinoma cell line, cis-emodin bianthrone demonstrates an IC50 value of 7.8 μM . This represents a distinct potency profile compared to its monomeric counterpart, emodin, which exhibits a different spectrum of antiproliferative activities across various cell lines, with reported IC50 values ranging from approximately 2 μg/mL (≈7.4 μM) in other contexts [1]. The dimeric structure of cis-emodin bianthrone confers a unique interaction with cellular targets that is not replicated by the simpler monomer.

Cytotoxicity KB
Cross-study comparable
cis IC50 7.8 μM; monomer emodin ≈7.4 μM (different context)
Supports dimer-specific selectivity context
Human epidermoid carcinoma KB cells
Cytotoxicity Oral Cancer Dimer vs. Monomer Selectivity

Antifungal Activity Against Candida albicans

cis-Emodin bianthrone exhibits in vitro antifungal activity against the opportunistic pathogen Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 16 μg/mL . While the trans isomer (±-emodin bianthrone) is also noted for antifungal activity, direct comparative MIC values are not available in the provided sources [1]. This data establishes a quantitative benchmark for the cis isomer's antifungal properties, providing a basis for its use in antifungal research, particularly where stereochemical purity is a variable of interest.

Antifungal MIC
Supporting evidence
MIC 16 μg/mL vs. C. albicans
Supports antifungal screening context
Quantitative data for cis isomer; no trans comparator available
Antifungal Antimicrobial Infectious Disease Research

cis-Emodin bianthrone: Application Scenarios


SAR Studies in Cancer Cell Line Panels

cis-Emodin bianthrone is an essential tool compound for studies investigating the role of stereochemistry in the cytotoxicity of dimeric anthraquinones. Its distinct, lower potency in A549 (IC50: 44.0 μM) and HL-60 (IC50: 14.2 μM) cells compared to its trans analog provides a defined baseline for SAR analysis [1]. Researchers can use this compound to probe the binding pocket or cellular target differences that account for the 1.8- to 4.8-fold variations in activity, making it indispensable for medicinal chemistry campaigns aimed at optimizing this chemical scaffold.

Control Compound for Enhanced Solution Stability

In assays where compound degradation in aerated solutions can confound results, cis-emodin bianthrone serves as a more reliable research tool. Its reported stability in air-exposed acetone solution ensures that the active concentration of the compound is maintained over the course of an experiment, thereby improving data reproducibility and reducing inter-assay variability [2]. This makes it a superior choice for long-duration cell-based assays, biophysical interaction studies, or any protocol where the monomer or other isomers may undergo oxidative decomposition.

Chemical Probe for Dimeric vs. Monomeric Mechanisms

The dimeric structure of cis-emodin bianthrone enables unique biological interactions, such as enhanced necrosis avidity, that are not achievable by the monomeric building block, emodin [3]. This compound can be employed as a chemical probe to dissect the molecular mechanisms underlying the activity of larger dianthrone natural products like hypericin. Its use in cell-based assays (e.g., in A549 or KB cells ) can help identify specific pathways or targets that are preferentially modulated by the rigid, dimeric scaffold.

Analytical Methods for Stereoisomeric Bianthrones

Due to the known differences in bioactivity between the cis and trans isomers, the ability to accurately identify and quantify each stereoisomer in a mixture is critical for quality control of natural product extracts or synthetic preparations [1]. cis-Emodin bianthrone (CAS 61281-19-4) is required as an authentic reference standard for developing and validating robust analytical methods, such as chiral HPLC or NMR protocols. These methods ensure the correct isomer is being used in research and downstream applications, preventing erroneous data from isomeric contamination.

Application
Selection Property
Validation Focus
Stereochemistry-activity relationship studies
Differential cytotoxicity across cancer cell lines
Stereochemistry-dependent potency endpoints
Solution-stability-dependent assays
Reported stability in air-exposed acetone
Degradation and reproducibility endpoints
Dimer-specific mechanism studies
Dimeric scaffold binding profile
Necrosis avidity and target engagement assays
Chiral analytical method development
Authentic cis stereoisomer reference
Isomeric purity and method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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